molecular formula C8H14Cl2N6O2Zn B1593738 zinc;2-amino-3-methyl-4H-imidazol-5-one;dichloride CAS No. 62708-52-5

zinc;2-amino-3-methyl-4H-imidazol-5-one;dichloride

Cat. No.: B1593738
CAS No.: 62708-52-5
M. Wt: 362.5 g/mol
InChI Key: SDBNHMFCQJHUNL-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Zinc;2-amino-3-methyl-4H-imidazol-5-one;dichloride is a compound that features a zinc ion coordinated with a 2-amino-3-methyl-4H-imidazol-5-one ligand and two chloride ions. This compound belongs to the class of imidazolones, which are five-membered heterocyclic rings containing two non-adjacent nitrogen atoms and a carbonyl group. Imidazolones are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and natural product synthesis .

Mechanism of Action

Target of Action

It is known that imidazole, a core component of this compound, is a key part of many biologically active molecules, including histidine, purine, histamine, and dna-based structures . Imidazole derivatives have been reported to show a broad range of biological activities, such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Mode of Action

Imidazole derivatives are known to interact with various biological targets due to their broad range of chemical and biological properties . For instance, some imidazole derivatives have been found to show good antioxidant potential .

Biochemical Pathways

Given the wide range of biological activities associated with imidazole derivatives, it can be inferred that this compound may interact with multiple biochemical pathways .

Pharmacokinetics

Imidazole, a core component of this compound, is known to be highly soluble in water and other polar solvents , which could potentially influence its bioavailability.

Result of Action

Imidazole derivatives have been reported to exhibit a variety of biological activities, suggesting that this compound may have multiple effects at the molecular and cellular level .

Action Environment

The solubility of imidazole in water and other polar solvents suggests that the compound’s action could potentially be influenced by the polarity of its environment.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of zinc;2-amino-3-methyl-4H-imidazol-5-one;dichloride typically involves the coordination of zinc ions with the imidazolone ligand in the presence of chloride ions. One common method involves the reaction of zinc chloride with 2-amino-3-methyl-4H-imidazol-5-one under controlled conditions. The reaction is usually carried out in an aqueous or organic solvent, and the product is isolated through crystallization or precipitation .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional steps such as purification through recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Zinc;2-amino-3-methyl-4H-imidazol-5-one;dichloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and halogenating agents (e.g., bromine or iodine). The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield higher oxidation states of the imidazolone ring, while substitution reactions may produce halogenated derivatives of the compound .

Scientific Research Applications

Zinc;2-amino-3-methyl-4H-imidazol-5-one;dichloride has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

  • Zinc;2-amino-3-methyl-4H-imidazol-5-one;bromide
  • Zinc;2-amino-3-methyl-4H-imidazol-5-one;iodide
  • Zinc;2-amino-3-methyl-4H-imidazol-5-one;fluoride

Uniqueness

Zinc;2-amino-3-methyl-4H-imidazol-5-one;dichloride is unique due to its specific coordination environment and the presence of chloride ions. This compound exhibits distinct chemical reactivity and stability compared to its halogenated analogs, making it suitable for specific applications in research and industry .

Properties

CAS No.

62708-52-5

Molecular Formula

C8H14Cl2N6O2Zn

Molecular Weight

362.5 g/mol

IUPAC Name

zinc;2-imino-1-methylimidazolidin-4-one;dichloride

InChI

InChI=1S/2C4H7N3O.2ClH.Zn/c2*1-7-2-3(8)6-4(7)5;;;/h2*2H2,1H3,(H2,5,6,8);2*1H;/q;;;;+2/p-2

InChI Key

SDBNHMFCQJHUNL-UHFFFAOYSA-L

SMILES

CN1CC(=O)N=C1N.CN1CC(=O)N=C1N.[Cl-].[Cl-].[Zn+2]

Canonical SMILES

CN1CC(=O)NC1=N.CN1CC(=O)NC1=N.[Cl-].[Cl-].[Zn+2]

melting_point

303 °C (decomposes)

62708-52-5

physical_description

Solid;  [Merck Index] White crystalline powder;  [Alfa Aesar MSDS]
Solid

Related CAS

62708-52-5

solubility

80.1 mg/mL at 16 °C

vapor_pressure

0.000217 [mmHg]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
zinc;2-amino-3-methyl-4H-imidazol-5-one;dichloride
Reactant of Route 2
Reactant of Route 2
zinc;2-amino-3-methyl-4H-imidazol-5-one;dichloride
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
zinc;2-amino-3-methyl-4H-imidazol-5-one;dichloride
Reactant of Route 4
zinc;2-amino-3-methyl-4H-imidazol-5-one;dichloride
Reactant of Route 5
zinc;2-amino-3-methyl-4H-imidazol-5-one;dichloride
Reactant of Route 6
Reactant of Route 6
zinc;2-amino-3-methyl-4H-imidazol-5-one;dichloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.